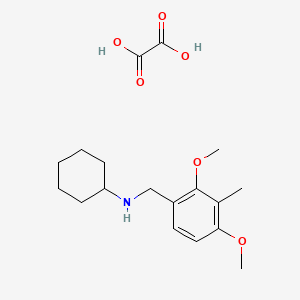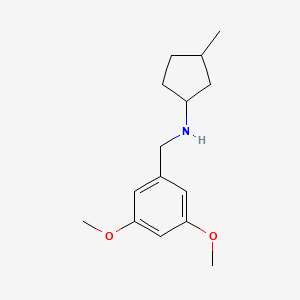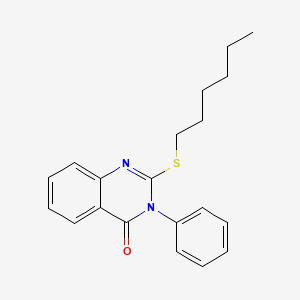
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxy-3-methylbenzyl)cyclohexanamine oxalate, also known as O-Desmethyltramadol (ODT), is a synthetic compound that is structurally similar to tramadol, a widely used opioid analgesic. ODT has been found to possess analgesic properties and has been investigated for its potential use in pain management.
Applications De Recherche Scientifique
ODT has been extensively studied for its potential use in pain management. Studies have shown that ODT has a higher potency and longer duration of action compared to tramadol. ODT has also been investigated for its potential use in the treatment of opioid addiction, as it has been found to have a lower potential for abuse and dependence compared to other opioids.
Mécanisme D'action
ODT works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for mediating pain perception. ODT also inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in pain modulation. This dual mechanism of action results in a potent analgesic effect.
Biochemical and Physiological Effects:
ODT has been found to have a wide range of biochemical and physiological effects. Studies have shown that ODT can cause respiratory depression, sedation, and euphoria. ODT has also been found to have antinociceptive and anti-inflammatory effects, which may contribute to its analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
ODT has several advantages for lab experiments, including its high potency and long duration of action. ODT is also relatively easy to synthesize and purify. However, ODT has several limitations, including its potential for respiratory depression and sedation, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on ODT. One area of interest is the development of novel formulations of ODT that can be used for pain management. Another area of interest is the investigation of ODT for its potential use in the treatment of opioid addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ODT and its potential for abuse and dependence.
Méthodes De Synthèse
ODT can be synthesized through a multi-step process involving the reduction of tramadol. The synthesis involves the use of various reagents and solvents, including sodium borohydride, acetic acid, and methanol. The final product is obtained as a white crystalline powder, which is then purified through recrystallization.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclohexanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-12-15(18-2)10-9-13(16(12)19-3)11-17-14-7-5-4-6-8-14;3-1(4)2(5)6/h9-10,14,17H,4-8,11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESFUXAJKBKMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNC2CCCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclohexanamine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B5237124.png)
![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B5237154.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)
![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)

![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)
